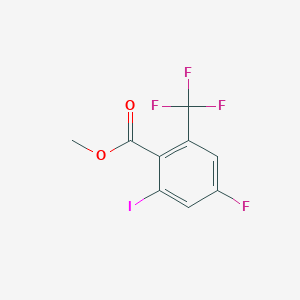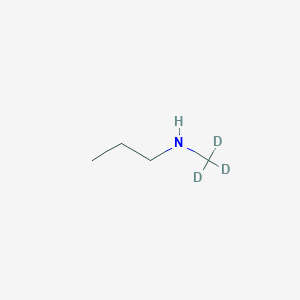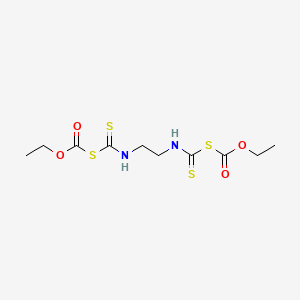![molecular formula C21H30ClN5O2 B15291792 Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)
Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro Buspirone is a derivative of Buspirone, an anxiolytic agent primarily used to treat anxiety disorders. Buspirone is known for its unique structure and pharmacological profile, which distinguishes it from other anxiolytic drugs like benzodiazepines and barbiturates . The addition of a chlorine atom to the Buspirone molecule results in 5-Chloro Buspirone, which may exhibit different pharmacological properties and applications.
Vorbereitungsmethoden
The synthesis of 5-Chloro Buspirone involves several steps, starting with the preparation of the Buspirone core structure. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions . . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
5-Chloro Buspirone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Chloro Buspirone may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Wissenschaftliche Forschungsanwendungen
5-Chloro Buspirone has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other compounds and studying reaction mechanisms.
Biology: It is used to investigate the effects of chlorine substitution on the biological activity of Buspirone.
Medicine: It is studied for its potential therapeutic effects, particularly in treating anxiety and depression.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro Buspirone is similar to that of Buspirone. It acts as a partial agonist at serotonin 5-HT1A receptors, modulating serotonin activity in the brain . This interaction helps restore the balance of serotonin, reducing anxiety and promoting a sense of calm . The molecular targets and pathways involved include the serotonergic system and the hypothalamic-pituitary-adrenal axis.
Vergleich Mit ähnlichen Verbindungen
5-Chloro Buspirone can be compared with other similar compounds, such as:
Buspirone: The parent compound, known for its anxiolytic effects.
Xanax (Alprazolam): A benzodiazepine used to treat anxiety and panic disorders.
Clonazepam: Another benzodiazepine used for anxiety and seizure disorders.
The uniqueness of 5-Chloro Buspirone lies in its chlorine substitution, which may alter its pharmacological properties and therapeutic potential compared to its parent compound and other anxiolytics.
Eigenschaften
Molekularformel |
C21H30ClN5O2 |
|---|---|
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
8-[4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H30ClN5O2/c22-17-15-23-20(24-16-17)26-11-9-25(10-12-26)7-3-4-8-27-18(28)13-21(14-19(27)29)5-1-2-6-21/h15-16H,1-14H2 |
InChI-Schlüssel |
IPKKCBWQMPTCKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)





![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
![2-[3-(5-Methylfuran-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291782.png)
![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)

![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)
